molecular formula C21H13N3O4 B2678629 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde CAS No. 355400-54-3

4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde

Cat. No.: B2678629
CAS No.: 355400-54-3
M. Wt: 371.352
InChI Key: WUVKWXGJVLVTTM-UHFFFAOYSA-N
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Description

4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is a complex organic compound that features a quinoxaline moiety linked to a benzaldehyde group through a phenoxy bridge

Preparation Methods

Mechanism of Action

The mechanism of action of 4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The nitro group may also play a role in the compound’s bioactivity, possibly through redox reactions or interactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde is unique due to the presence of both a nitro group and a quinoxaline moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-nitro-4-quinoxalin-2-ylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O4/c25-13-14-5-8-16(9-6-14)28-21-10-7-15(11-20(21)24(26)27)19-12-22-17-3-1-2-4-18(17)23-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVKWXGJVLVTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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